

# Application Notes & Protocols: Designing Clinical Trials for New Indications of Ceftolozane/tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ceftolozane |           |
| Cat. No.:            | B606591     | Get Quote |

#### Introduction

**Ceftolozane**/tazobactam (C/T) is a potent antibiotic combining a fifth-generation cephalosporin with a  $\beta$ -lactamase inhibitor.[1][2] **Ceftolozane** disrupts bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell lysis.[3][4][5] Tazobactam protects **ceftolozane** from degradation by many common  $\beta$ -lactamase enzymes, thereby broadening its spectrum of activity. This combination is particularly effective against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa.

Currently, **Ceftolozane**/tazobactam is approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of complicated urinary tract infections (cUTIs), complicated intra-abdominal infections (cIAIs) in combination with metronidazole, and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). Its robust activity against difficult-to-treat pathogens provides a strong rationale for exploring its efficacy in other clinical settings where treatment options are limited.

This document provides detailed protocols and application notes for designing clinical trials to investigate new indications for **Ceftolozane**/tazobactam, with a focus on bacteremia, osteomyelitis, and acute pulmonary exacerbations in cystic fibrosis.

### Mechanism of Action: Ceftolozane/tazobactam Synergy



The synergistic activity of **Ceftolozane** and Tazobactam is critical to its efficacy against resistant pathogens. **Ceftolozane** targets the bacterial cell wall, while Tazobactam acts as a shield against bacterial enzymatic defenses.



Click to download full resolution via product page

Diagram 1: Mechanism of action for Ceftolozane/tazobactam.

## **Rationale for Investigating New Indications**

The potent anti-pseudomonal activity of C/T, including against MDR strains, makes it a valuable candidate for infections where P. aeruginosa is a common and challenging pathogen.



- Bacteremia: Real-world evidence suggests favorable clinical outcomes when C/T is used for bacteremia, particularly cases caused by MDR Pseudomonas. Clinical trials are underway to formally evaluate its efficacy as both an empirical and directed therapy for bacteremia, including in high-risk hematology patients.
- Osteomyelitis: Infections of the bone, especially those caused by MDR organisms, are
  notoriously difficult to treat and often require prolonged antibiotic courses. Case series have
  reported clinical success with C/T in treating osteomyelitis caused by extensively drugresistant P. aeruginosa.
- Cystic Fibrosis (CF): Patients with CF suffer from chronic respiratory infections, frequently
  with MDR P. aeruginosa. Studies have shown that C/T is effective and well-tolerated for
  treating acute pulmonary exacerbations in this population.

### **General Workflow for New Indication Clinical Trials**

The pathway from identifying a potential new indication to gaining regulatory approval follows a structured, multi-phase process. This workflow ensures that the safety, efficacy, and optimal dosing are thoroughly evaluated.





Click to download full resolution via product page

Diagram 2: General workflow for designing a clinical trial for a new indication.

# **Experimental Protocols and Methodologies Protocol 1: In Vitro Susceptibility Testing**

Objective: To determine the minimum inhibitory concentrations (MICs) of **Ceftolozane**/tazobactam against clinical isolates relevant to the target indication.



### Methodology (Broth Microdilution):

- Isolate Preparation: Culture bacterial isolates from clinical specimens (e.g., blood, bone biopsy, sputum) on appropriate agar plates overnight at 35-37°C.
- Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5
   McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10<sup>8</sup>
   CFU/mL.
- Drug Dilution: Prepare serial two-fold dilutions of Ceftolozane (with a fixed concentration of 4 μg/mL Tazobactam) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculation: Dilute the standardized bacterial suspension and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Data Analysis: Calculate the MIC<sub>50</sub> and MIC<sub>90</sub> values, which represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

# Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Objective: To characterize the PK profile of C/T in the target patient population and determine the optimal dosing regimen by linking drug exposure to microbiological effect.

#### Methodology:

• PK Sampling: In a subset of trial participants, collect serial blood samples at predetermined time points (e.g., pre-dose, mid-infusion, end of infusion, and 1, 2, 4, 6, 8 hours post-infusion). For specific indications, samples from other compartments may be collected (e.g., sputum for CF, bone fragments for osteomyelitis).

### Methodological & Application





- Drug Concentration Measurement: Analyze plasma (or other matrix) samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine Ceftolozane and Tazobactam concentrations.
- PK Modeling: Use population PK modeling software (e.g., NONMEM) to analyze the concentration-time data. This will determine key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
- PD Target Attainment: The primary PD index for β-lactams is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).
- Modeling and Simulation: Use Monte Carlo simulation to integrate the population PK model
  with the MIC distribution data from relevant pathogens. This will predict the probability of
  target attainment (PTA) for various dosing regimens and help identify the optimal dose for
  the Phase III trial.





Click to download full resolution via product page

Diagram 3: Workflow for integrating Pharmacokinetic (PK) and Pharmacodynamic (PD) data.



# Phase II/III Clinical Trial Design Protocols for New Indications

The following protocols outline key design elements for pivotal trials. These are templates and should be adapted based on Phase II data and regulatory feedback.

### **Protocol 3: Trial Design for Bacteremia**

- Title: A Phase III, Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and Safety of Ceftolozane/tazobactam versus a Carbapenem in the Treatment of Bacteremia Caused by Gram-Negative Pathogens.
- Study Objectives:
  - Primary: To demonstrate non-inferiority of C/T compared to a carbapenem (e.g., meropenem) in terms of all-cause mortality at Day 28.
  - Secondary: To compare clinical cure rates at the Test-of-Cure (TOC) visit, microbiological eradication rates, and overall safety and tolerability.
- Patient Population: Adult patients with at least one positive blood culture for a Gram-negative pathogen. Key exclusion criteria would include known resistance to the study drugs and expected mortality within 48 hours.
- Treatment Regimens:
  - Investigational Arm: Ceftolozane/tazobactam 1.5 g IV every 8 hours.
  - Comparator Arm: Meropenem 1 g IV every 8 hours.
  - Duration: 7 to 14 days, guided by clinical response.
- Endpoints:
  - Primary Efficacy: All-cause mortality at Day 28.
  - Secondary Efficacy: Clinical cure at TOC (7-14 days after end of therapy), defined as resolution of signs and symptoms of bacteremia. Microbiological outcome (eradication,



persistence).

• Statistical Analysis: A non-inferiority margin (e.g., 10%) will be used for the primary endpoint. The analysis will be performed on the Microbiological Intent-to-Treat (MITT) population.

### **Protocol 4: Trial Design for Osteomyelitis**

- Title: A Phase III, Randomized, Open-Label Study of **Ceftolozane**/tazobactam versus Best Available Therapy for the Treatment of Osteomyelitis due to Pseudomonas aeruginosa.
- Study Objectives:
  - Primary: To evaluate the clinical cure rate of C/T at the long-term follow-up visit (e.g., 6 weeks post-therapy).
  - Secondary: To assess microbiological success, need for additional surgical intervention, and safety over a prolonged treatment course.
- Patient Population: Adult patients with a confirmed diagnosis of osteomyelitis (via imaging and culture) with P. aeruginosa isolated from bone or deep tissue.
- Treatment Regimens:
  - Investigational Arm: Ceftolozane/tazobactam 1.5 g (or 3 g for severe cases) IV every 8 hours.
  - Comparator Arm: Best Available Therapy (BAT) selected by the investigator based on susceptibility results (e.g., meropenem, piperacillin/tazobactam, ceftazidime).
  - Duration: 4 to 6 weeks, potentially followed by oral suppressive therapy.
- Endpoints:
  - Primary Efficacy: Clinical cure at follow-up, defined as resolution of inflammatory signs and symptoms without need for further antibiotic therapy for the initial infection.
  - Secondary Efficacy: Microbiological eradication from follow-up cultures (if obtained).
     Radiographic improvement.



 Statistical Analysis: Due to the nature of the indication, a superiority or non-inferiority design could be considered. The primary analysis would focus on the Clinically Evaluable population.

# Protocol 5: Trial Design for Cystic Fibrosis (CF) Pulmonary Exacerbations

- Title: A Phase III, Randomized, Double-Blind Study Comparing Ceftolozane/tazobactam to an Anti-pseudomonal Combination Regimen for the Treatment of Acute Pulmonary Exacerbations in Adult Patients with Cystic Fibrosis.
- Study Objectives:
  - Primary: To demonstrate non-inferiority of C/T in improving lung function as measured by the relative change in percent predicted Forced Expiratory Volume in 1 second (FEV<sub>1</sub>).
  - Secondary: To evaluate changes in sputum bacterial density, clinical response scores, time to next exacerbation, and safety.
- Patient Population: Adult patients with CF, chronic P. aeruginosa lung infection, and presenting with an acute pulmonary exacerbation requiring IV antibiotics.
- Treatment Regimens:
  - Investigational Arm: Ceftolozane/tazobactam 1.5 g IV every 8 hours.
  - Comparator Arm: Tobramycin plus an anti-pseudomonal β-lactam (e.g., meropenem or piperacillin/tazobactam).
  - Duration: 10 to 21 days based on clinical judgment.
- Endpoints:
  - Primary Efficacy: Relative change in % predicted FEV<sub>1</sub> from baseline to the End-of-Treatment (EOT) visit.



- Secondary Efficacy: Reduction in P. aeruginosa density in sputum (log<sub>10</sub> CFU/g).
   Improvement in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.
- Statistical Analysis: A non-inferiority design with a pre-specified margin for the change in FEV1. Analysis will be performed on the Intent-to-Treat (ITT) population.

### **Data Presentation**

Quantitative data from clinical trials must be presented clearly and concisely. The following tables provide templates for summarizing key trial data.

Table 1: In Vitro Susceptibility of Baseline Pathogens

| Organism         | No. of<br>Isolates | Ceftolozane<br>/tazobactam<br>MIC50<br>(µg/mL) | Ceftolozane<br>/tazobactam<br>MIC <sub>90</sub><br>(µg/mL) | Comparator<br>MIC50<br>(μg/mL) | Comparator<br>MIC <sub>90</sub><br>(µg/mL) |
|------------------|--------------------|------------------------------------------------|------------------------------------------------------------|--------------------------------|--------------------------------------------|
| P.<br>aeruginosa |                    |                                                |                                                            |                                |                                            |
| E. coli          |                    |                                                |                                                            |                                |                                            |

| K. pneumoniae | | | | |

Table 2: Summary of Pharmacokinetic Parameters (Steady State)

| Parameter                   | Ceftolozane | Tazobactam |
|-----------------------------|-------------|------------|
| C <sub>max</sub> (mg/L)     |             |            |
| AUC <sub>0-8</sub> (mg·h/L) |             |            |
| t½ (h)                      |             |            |
| CL (L/h)                    |             |            |

| Vss (L) | | |



Table 3: Baseline Demographics and Clinical Characteristics

| Characteristic              | Ceftolozane/tazoba<br>ctam (N=) | Comparator (N=) | Total (N=) |
|-----------------------------|---------------------------------|-----------------|------------|
| Age, mean (SD)              |                                 |                 |            |
| Sex, n (%) Male             |                                 |                 |            |
| Primary Diagnosis, n<br>(%) |                                 |                 |            |
| Key Comorbidity, n (%)      |                                 |                 |            |

| Baseline Severity Score, mean (SD) | | | |

Table 4: Summary of Efficacy Outcomes (MITT Population)

| Outcome                        | Ceftolozane/tazoba<br>ctam (n/N, %) | Comparator (n/N,<br>%) | Treatment Difference (95% CI) |
|--------------------------------|-------------------------------------|------------------------|-------------------------------|
| Primary Endpoint               |                                     |                        |                               |
| Clinical Cure at TOC           |                                     |                        |                               |
| Secondary Endpoints            |                                     |                        |                               |
| Microbiological<br>Eradication |                                     |                        |                               |

| All-Cause Mortality (Day 28) | | | |

Table 5: Summary of Treatment-Emergent Adverse Events (TEAEs)



| Adverse Event (MedDRA Preferred Term) | Ceftolozane/tazobactam<br>(N=, %) | Comparator (N=, %) |
|---------------------------------------|-----------------------------------|--------------------|
| Any TEAE                              |                                   |                    |
| Nausea                                |                                   |                    |
| Diarrhea                              |                                   |                    |
| Headache                              |                                   |                    |
| Increased Alanine<br>Aminotransferase |                                   |                    |
| Serious TEAEs                         |                                   |                    |

| TEAEs leading to discontinuation | | |

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Ceftolozane/tazobactam Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. unmc.edu [unmc.edu]
- To cite this document: BenchChem. [Application Notes & Protocols: Designing Clinical Trials for New Indications of Ceftolozane/tazobactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606591#designing-clinical-trials-for-new-indications-of-ceftolozane-tazobactam]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com